2-(4,5-dichloro-1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine
Overview
Description
2-(4,5-dichloro-1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine is a chemical compound . It has a molecular formula of C9H4Cl2F3N3 and an average mass of 282.049 Da .
Molecular Structure Analysis
The molecular structure of 2-(4,5-dichloro-1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine consists of a pyridine ring substituted with a trifluoromethyl group at the 5-position and a 4,5-dichloro-1H-imidazole group at the 2-position .Scientific Research Applications
Synthesis and Chemical Properties
Nucleoside Derivatives and ADA Inhibitory Activity : The synthesis of 2′-deoxyribonucleoside derivatives of N6-substituted 1-deazaapurines has been explored, utilizing compounds with similar structural motifs for ADA inhibitory activity. This demonstrates the compound's role in the development of nucleoside analogs for therapeutic purposes (Cristalli et al., 1994).
Organometallic Complexes : The chemical has also been used in the synthesis of new multidentate N-heterocyclic biscarbene and its silver(I) complex derivative, showcasing its versatility in forming stable complex structures for various chemical applications (Caballero et al., 2001).
Fluorination and Heterocyclic Compound Synthesis
Microwave-assisted Fluorination : There has been research into the microwave-assisted fluorination of acylpyrroles, indicating the potential for using similar compounds in fluorination reactions to synthesize novel fluorinated heterocyclic compounds, such as fluorohymenidin (Troegel & Lindel, 2012).
Annulation Reactions for Medicinal Chemistry : The compound's related structures have been used in annulation reactions with 2H-azirines and 2-chloropyridines to produce imidazo[1,2-a]pyridines, a heterocyclic moiety common in medicinal chemistry leads and drugs, showcasing its significance in drug discovery and development processes (Vuillermet et al., 2020).
Heterocyclic Compounds as Therapeutic Agents
- Imidazo[1,2-a]pyridine Scaffold in Medicinal Chemistry : This scaffold, closely related to the chemical , is highlighted for its broad range of applications in medicinal chemistry, such as in anticancer, antimicrobial, and antiviral activities. The review emphasizes the importance of structural modifications of this scaffold to discover and develop novel therapeutic agents (Deep et al., 2016).
properties
IUPAC Name |
2-(4,5-dichloroimidazol-1-yl)-5-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2F3N3/c10-7-8(11)17(4-16-7)6-2-1-5(3-15-6)9(12,13)14/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQGJPMYNOAHQPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)N2C=NC(=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381676 | |
Record name | 2-(4,5-dichloro-1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70381676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,5-dichloro-1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine | |
CAS RN |
650592-08-8 | |
Record name | 2-(4,5-dichloro-1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70381676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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